molecular formula C7H13BN2O4 B11899018 (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid CAS No. 915283-63-5

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

Cat. No.: B11899018
CAS No.: 915283-63-5
M. Wt: 200.00 g/mol
InChI Key: BJZRTWVAQJJJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-63-5) is a high-purity chemical reagent designed for research applications in medicinal chemistry and chemical biology. This specialized boronic acid derivative features a pyrrolidin-2-yl-boronic acid scaffold, a recognized pharmacophore in the development of potent enzyme inhibitors . The compound's core research value lies in its mechanism of action as a serine protease inhibitor. The boronic acid functional group acts as an electrophile, capable of forming reversible covalent bonds with the nucleophilic hydroxyl group in the active site of serine residues in target enzymes . This transition from a trigonal planar (sp2) to a tetrahedral (sp3) configuration mimics the transition state of peptide hydrolysis, leading to potent enzyme inhibition . This mechanism is shared by several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Specifically, the (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid framework is a known structure in scientific research, particularly in the development of inhibitors for fibroblast activation protein (FAP), a target overexpressed in the tumor microenvironment of many carcinomas . Recent studies have shown that (R)-pyrrolidin-2-yl-boronic acid-based compounds are promising pharmacophores for creating targeted radiopharmaceuticals for cancer imaging and therapy . Researchers can leverage this compound as a key building block for developing novel bioactive molecules and probing enzyme function. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

915283-63-5

Molecular Formula

C7H13BN2O4

Molecular Weight

200.00 g/mol

IUPAC Name

[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11)

InChI Key

BJZRTWVAQJJJKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC=O)(O)O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Synthesis and Boronic Acid Functionalization

The pyrrolidine ring serves as the core structure for this compound. Its synthesis typically begins with cyclization reactions or modifications of preexisting heterocycles. A common approach involves the use of α-amino acids or their derivatives as starting materials. For instance, Jansen et al. demonstrated that 2-cyanopyrrolidine derivatives could be converted into boronic acid analogs by substituting the nitrile group with a boronic acid warhead . This substitution enhances binding affinity while retaining selectivity over related enzymes like dipeptidyl peptidases (DPPs) .

Metalation strategies, as described in patent US20140330008A1, provide a robust pathway for introducing boron into heterocyclic frameworks . In this method, a halogenated pyrrolidine precursor (e.g., 2-amino-5-bromo-pyrrolidine) undergoes protection with a ketal or acetal group to prevent undesired side reactions during subsequent steps . The protected intermediate is then subjected to lithiation or magnesiation, followed by reaction with tri-isopropyl borate to yield the boronic acid derivative . This approach achieves yields exceeding 70% under optimized conditions .

Formamidoacetyl Side Chain Installation

The formamidoacetyl group is introduced via formylation or amidation reactions. Organocatalytic formylation, as reported by Huang et al., employs glyoxylic acid and N-alkylaniline derivatives to install aldehyde groups on boronic acids . This method, performed under mild, metal-free conditions, avoids toxic byproducts and achieves high atom economy . For (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, glyoxylic acid reacts with the pyrrolidine amine group, followed by acetylation to form the formamido moiety .

Alternative approaches utilize peptide coupling agents. For example, activating the carboxylic acid of glyoxylic acid with N-hydroxysuccinimide (NHS) enables efficient amidation with the pyrrolidine amine . This method requires anhydrous conditions and yields the formamidoacetyl group with >85% efficiency .

Protective Group Strategies

Boronic acids are prone to protodeboronation and oxidation, necessitating protective strategies during synthesis. The use of pinacol esters, as described in the Wiley-VCH handbook, stabilizes the boron moiety during reactions . These esters are easily hydrolyzed post-synthesis under acidic conditions to regenerate the boronic acid . Similarly, MIDA (N-methyliminodiacetic acid) boronates, prepared via mild dehydration methods, offer enhanced stability and solubility in organic solvents .

Table 1 compares protective group efficacy:

Protective GroupStabilityHydrolysis ConditionsYield (%)Source
Pinacol esterHigh1M HCl, RT92
MIDA boronateModeratepH 7 buffer, 50°C88
Trimethyl borateLowAqueous workup75

One-Pot Synthesis Approaches

Recent advances prioritize streamlined methodologies. A one-pot synthesis combining pyrrolidine ring formation, boronation, and formamidoacetylation has been explored. Starting with 2-pyrrolidinone, sequential treatment with borane-THF complex and glyoxylic acid in the presence of tetrahydroquinoline catalysts generates the target compound in 65% yield . This method reduces purification steps but requires precise control of reaction stoichiometry .

Challenges and Optimization

Key challenges include:

  • Boronic Acid Stability : Protodeboronation occurs under basic conditions, necessitating pH-controlled environments .

  • Selectivity : Competing reactions with PREP (prolyl endopeptidase) and DPPs require careful tuning of substituents .

  • Scalability : Metalation steps often suffer from poor scalability due to sensitivity to moisture and oxygen .

Optimization strategies involve:

  • Low-Temperature Metalation : Performing lithiation at -78°C minimizes side reactions .

  • Catalytic Asymmetric Synthesis : Chiral catalysts enable enantioselective formation of the pyrrolidine ring, critical for biomedical applications .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it valuable in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems. Boronic acids are known to interact with diols and can be used in the design of enzyme inhibitors .

Medicine: In medicine, boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique properties of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid make it a candidate for drug development .

Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with other molecules makes it useful in material science .

Mechanism of Action

The mechanism of action of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related boronic acids with pyrrolidine or analogous scaffolds:

Compound Name Key Structural Differences Target Enzyme Applications Reference
(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid Acetamido group replaces formamidoacetyl FAP, DPP-IV Preclinical cancer imaging
(R)-(1-(Benzoylglycyl)pyrrolidin-2-yl)boronic acid (MIP-1232) Benzoylglycyl side chain instead of formamidoacetyl FAP Tumor xenograft imaging
Talabostat (DPP-IV inhibitor) Amino acid side chain (2-amino-3-methylbutanoyl) DPP-IV Antidiabetic therapy
Vildagliptinboronic acid Adamantyl-substituted aminoacetyl group DPP-IV Diabetes research

Key Observations :

  • Benzoylglycyl-substituted analogs (e.g., MIP-1232) exhibit enhanced lipophilicity, favoring tumor uptake but reducing aqueous solubility .
  • Amino acid side chains (e.g., Talabostat) prioritize DPP-IV inhibition over FAP targeting due to steric and electronic compatibility with the DPP-IV active site .

Functional and Pharmacological Comparisons

Enzyme Inhibition Profiles
  • FAP Inhibition: The target compound and its acetamido analog show nanomolar-range Ki values for FAP, while MIP-1232 demonstrates superior in vivo tumor retention due to its hydrophobic substituents .
  • DPP-IV Inhibition : Talabostat and Vildagliptinboronic acid exhibit higher selectivity for DPP-IV, attributed to their extended side chains mimicking natural peptide substrates .
Physicochemical Properties
  • Solubility: The formamido group enhances aqueous solubility compared to benzoylglycyl derivatives but reduces it relative to amino acid-substituted analogs like Talabostat .
  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid) demonstrate improved stability due to reduced oxidative metabolism, a feature absent in the target compound .

Biological Activity

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative characterized by its unique pyrrolidine ring and an amidoacetyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and as a biochemical probe for various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid can be represented as follows:

C8H12BN3O2\text{C}_8\text{H}_{12}\text{B}\text{N}_3\text{O}_2

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is primarily attributed to its interaction with specific enzymes and receptors involved in tumor progression and cellular signaling pathways. Key mechanisms include:

  • Inhibition of Fibroblast Activation Protein (FAP) : This compound has shown potential as an inhibitor of FAP, which is overexpressed in various cancers. Inhibiting FAP can impede tumor growth and metastasis .
  • Targeting Receptor Tyrosine Kinases : The compound may also act on receptor tyrosine kinases such as Axl and c-Met, which are implicated in cancer cell proliferation and survival .

Table 1: Biological Activity Summary

Activity Description Reference
FAP InhibitionDemonstrated potent inhibition of FAP with IC50 values ranging from 3.7 nM to 10.3 nM.
Tumor UptakeExhibited significant tumor uptake in preclinical models (e.g., 10.1% ID/g).
Selectivity IndexHigh selectivity over Dipeptidyl Peptidases (DPPs) and Prolyl Endopeptidase (PREP).
Impact on Cell ProliferationShown to reduce cell proliferation in cancer cell lines expressing FAP.

Case Studies

  • Preclinical Evaluation of PET Tracers :
    A study evaluated the pharmacokinetics of radiolabeled derivatives of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid targeting FAP. Results indicated that these compounds had significantly higher tumor uptake compared to existing tracers, suggesting their potential for improved imaging and therapeutic applications in oncology .
  • Inhibition of Tumor Growth :
    In vivo studies demonstrated that administering this boronic acid derivative led to a marked reduction in tumor size in models of colon cancer, correlating with decreased FAP activity and altered signaling pathways associated with tumor growth .

Q & A

Q. What are the optimal synthetic routes for (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolidine ring followed by borylation. Key steps include:

  • Amide coupling : Introducing the formamidoacetyl group via peptide coupling reagents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
  • Borylation : Using boronic acid precursors (e.g., pinacol boronate esters) in palladium-catalyzed Miyaura borylation. Solvents like THF or DMF and temperatures between 60–80°C are critical for minimizing side reactions . Yields (~60–80%) depend on purity of intermediates and strict moisture control.

Q. What analytical techniques are most reliable for structural characterization of this boronic acid derivative?

  • NMR spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm boronic acid group integrity and stereochemistry .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for the pyrrolidine ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. What are the common chemical reactions involving this compound in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Forms C–C bonds with aryl halides, requiring Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases like Na2_2CO3_3 .
  • Reversible diol binding : Used in sensor development or enzyme inhibition studies via boronate ester formation .

Advanced Research Questions

Q. How does (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid inhibit serine proteases, and what structural features enhance selectivity?

The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., in proteases), mimicking the tetrahedral transition state. The formamidoacetyl-pyrrolidine moiety enhances binding through:

  • Hydrogen bonding : The amide group interacts with enzyme active-site residues .
  • Stereoelectronic effects : The pyrrolidine ring’s rigidity optimizes spatial alignment with the target . Selectivity is improved by modifying substituents on the pyrrolidine ring to match enzyme pockets .

Q. How can reaction conditions be optimized for this compound’s use in radiopharmaceuticals (e.g., 18F^{18}\text{F}-labeling)?

  • pH control : Maintain neutral to slightly acidic conditions to prevent boronic acid self-condensation .
  • Chelator design : Incorporate HYNIC (hydrazinonicotinamide) groups for stable radiolabeling, as seen in related fibroblast activation protein-targeting agents .
  • Purification : Use HPLC with ion-pairing reagents to separate radiolabeled products .

Q. How should researchers address contradictions in reported reactivity data for boronic acid derivatives?

  • Comparative studies : Test reactivity under identical conditions (solvent, catalyst, temperature) with structurally similar compounds (e.g., cyclohexyl vs. cyclopentyl substituents) .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on boronic acid Lewis acidity .
  • Validation : Replicate conflicting experiments with rigorous controls (e.g., moisture-free environments) .

Q. What strategies mitigate instability of this compound in aqueous or biological matrices?

  • Prodrug approaches : Convert the boronic acid to a boronate ester (e.g., pinacol ester) for improved stability .
  • Lyophilization : Store as a freeze-dried powder to prevent hydrolysis .
  • Buffering agents : Use diols (e.g., mannitol) to stabilize boronic acid via reversible esterification .

Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?

  • Variable substituents : Synthesize analogs with modified acetyl groups (e.g., cyclopentanecarboxamido vs. formamido) and compare IC50_{50} values .
  • Kinetic assays : Measure kcat/Kmk_{\text{cat}}/K_{\text{m}} to assess binding efficiency and transition-state mimicry .
  • Crystallography : Co-crystallize analogs with target enzymes to visualize binding interactions .

Key Methodological Recommendations

  • Synthetic reproducibility : Always report solvent purity, catalyst batch, and moisture levels .
  • Data validation : Cross-check enzyme inhibition data with orthogonal assays (e.g., fluorescent substrates) .
  • Safety protocols : Use inert atmospheres for borylation steps and consult SDS for handling guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.